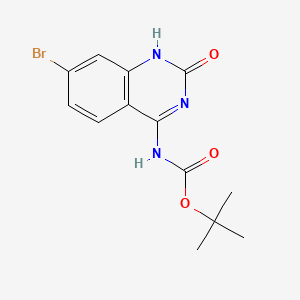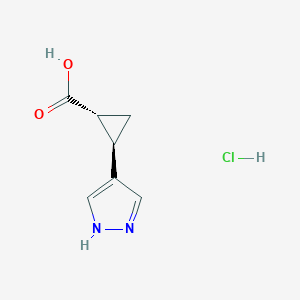
rac-(1R,2R)-2-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(1R,2R)-2-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride: is a synthetic organic compound that features a cyclopropane ring substituted with a pyrazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The compound can participate in substitution reactions, especially at the pyrazole ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic or nucleophilic reagents, depending on the nature of the substitution, are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction could produce cyclopropanol derivatives.
科学研究应用
Chemistry
In chemistry, rac-(1R,2R)-2-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds containing pyrazole rings are known to exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of rac-(1R,2R)-2-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring could play a key role in binding to the target, while the cyclopropane ring may influence the compound’s overall conformation and stability.
相似化合物的比较
Similar Compounds
(1R,2R)-2-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid: The free acid form of the compound.
(1R,2R)-2-(1H-pyrazol-4-yl)cyclopropane-1-carboxamide: An amide derivative.
(1R,2R)-2-(1H-pyrazol-4-yl)cyclopropane-1-methanol: A reduced form where the carboxylic acid is converted to an alcohol.
Uniqueness
rac-(1R,2R)-2-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride is unique due to the presence of both the cyclopropane and pyrazole rings, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
属性
分子式 |
C7H9ClN2O2 |
|---|---|
分子量 |
188.61 g/mol |
IUPAC 名称 |
(1R,2R)-2-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H8N2O2.ClH/c10-7(11)6-1-5(6)4-2-8-9-3-4;/h2-3,5-6H,1H2,(H,8,9)(H,10,11);1H/t5-,6+;/m0./s1 |
InChI 键 |
BMPYAUIXLVHLHJ-RIHPBJNCSA-N |
手性 SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CNN=C2.Cl |
规范 SMILES |
C1C(C1C(=O)O)C2=CNN=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


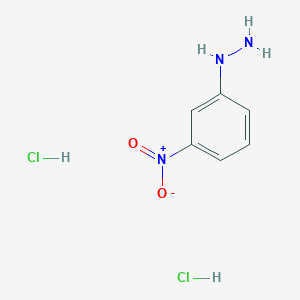
![rac-2-[(1R,2R)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl]acetic acid](/img/structure/B13511762.png)
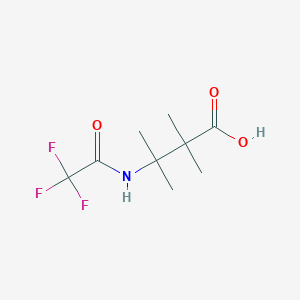
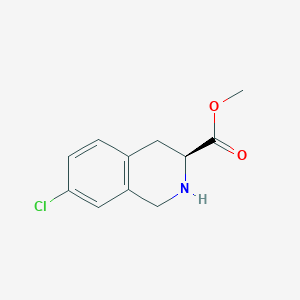
![5-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylicacid](/img/structure/B13511781.png)
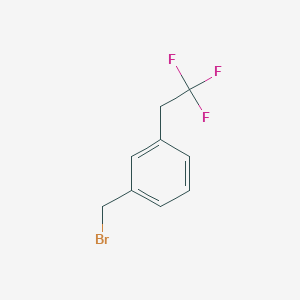
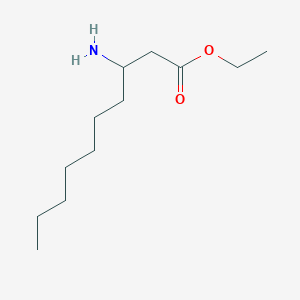
![3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride](/img/structure/B13511793.png)
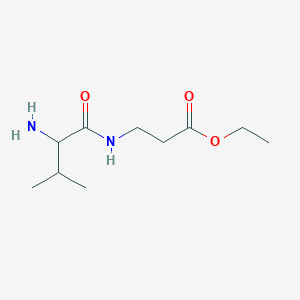
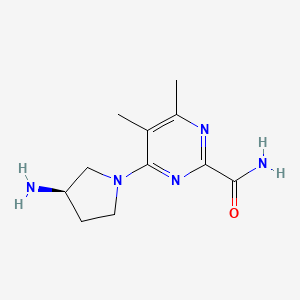
![1-Fluoro-6-azaspiro[2.5]octane](/img/structure/B13511815.png)
